N-HydroxyVortioxetine

Description

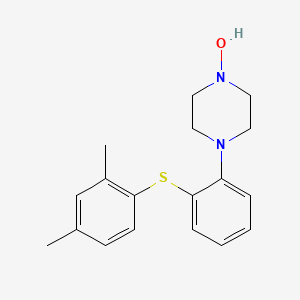

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2OS |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]-4-hydroxypiperazine |

InChI |

InChI=1S/C18H22N2OS/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)19-9-11-20(21)12-10-19/h3-8,13,21H,9-12H2,1-2H3 |

InChI Key |

SFZVSIQLKIWKAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)O)C |

Origin of Product |

United States |

Synthetic and Derivatization Approaches for N Hydroxyvortioxetine Research

Chemical Synthesis Pathways for N-HydroxyVortioxetine and its Analogues

Chemical synthesis is the purposeful execution of chemical reactions to create a specific product or a series of products. wikipedia.org In the context of drug metabolism research, synthesizing a metabolite like this compound or its derivatives involves a multi-step process that starts from basic laboratory compounds or advanced intermediates. wikipedia.org These synthetic routes are designed to be reproducible and reliable, allowing for the creation of pure substances for analytical purposes. wikipedia.org The strategies for synthesizing this compound and its analogues, such as its glucuronide conjugate, involve a sequence of reactions where intermediates are isolated before proceeding to the next step. wikipedia.org

The synthesis of this compound derivatives begins with specific precursor compounds that undergo transformations under controlled reaction conditions. wikipedia.org While the direct one-step synthesis from the parent drug is complex, pathways are often designed starting from related precursors or by modifying the parent compound through a series of reactions. The choice of reagents, solvents, temperature, and catalysts is critical to guide the transformation towards the desired product and maximize the reaction yield. wikipedia.orgnih.gov

General organic synthesis principles suggest that such processes may involve N-haloimides and phosphines to facilitate the formation of key bonds. nih.gov For instance, reactions can be performed in anhydrous solvents like dimethylformamide (DMF) and may utilize a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) to promote the reaction, which can be conducted at room temperature or elevated temperatures depending on the reactivity of the substrates. nih.gov

Intermediates are molecular entities that are formed from the reactants and react further to give the final products of a chemical reaction. wikipedia.org In the synthesis of this compound derivatives, particularly its major human metabolite, this compound O-β-D-Glucuronide, several key intermediates are essential. These compounds are stepping stones in the synthetic pathway, allowing for the stepwise construction of the complex final molecule. For example, 1-O-Acetamido-β-D-glucopyranuronic Acid 3,4-Diacetate Methyl Ester and 1-O-Amino-β-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester are identified as intermediates in the synthesis of the glucuronide conjugate. americanchemicalsuppliers.comamericanchemicalsuppliers.com

A specific and crucial intermediate used in the synthesis of N-Hydroxy Vortioxetine (B1682262) O-β-D-Glucuronide Sodium Salt is O-(tert-butyldiphenylsilyl)hydroxylamine. This compound serves a critical role in the multi-step synthesis pathway designed to attach the glucuronic acid moiety to the N-hydroxy group of the parent metabolite structure, ultimately leading to the formation of the sodium salt of the glucuronide conjugate.

Table 1: Key Intermediates in this compound Derivative Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| 1-O-Acetamido- β-D-glucopyranuronic Acid 3,4-Diacetate Methyl Ester | Intermediate in synthesizing N-Hydroxy Vortioxetine O-β-D-Glucuronide Sodium Salt. americanchemicalsuppliers.com |

| 1-O-Amino-β-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester | Intermediate in synthesizing N-Hydroxy Vortioxetine O-β-D-Glucuronide Sodium Salt. americanchemicalsuppliers.com |

Role of Intermediates in this compound Derivative Synthesis

Directed Synthesis for Metabolite Structural Characterization

The definitive identification of a metabolite's structure requires more than just analytical data from biological samples. Directed chemical synthesis provides an unambiguous method for structural confirmation. nih.gov This approach involves the targeted, step-by-step creation of the proposed metabolite structure in a laboratory setting. nih.govnih.gov By building the molecule from known precursors through well-understood reactions, chemists can produce a pure sample of the compound , free from other metabolites or biological matrix components. nih.gov

The pure compound produced through directed synthesis is known as a synthetic standard. nih.gov This standard is essential for the final stage of structural elucidation. nih.gov Advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are used to compare the chemical and physical properties of the synthetic standard with those of the metabolite isolated from biological sources. nih.govnih.gov A perfect match in their analytical data (e.g., NMR spectra, retention time, and mass fragmentation patterns) provides conclusive proof of the metabolite's structure. nih.gov This comparative approach is indispensable, especially for metabolites that are unstable or produced in quantities too low for isolation and direct, unambiguous characterization from biological samples. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Vortioxetine |

| This compound O-β-D-Glucuronide |

| N-Hydroxy Vortioxetine O-β-D-Glucuronide Sodium Salt |

| 1-O-Acetamido- β-D-glucopyranuronic Acid 3,4-Diacetate Methyl Ester |

| 1-O-Amino-β-D-glucopyranuronic Acid 2,3,4-Triacetate Methyl Ester |

| O-(tert-butyldiphenylsilyl)hydroxylamine |

| Dimethylformamide (DMF) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium phosphate (K₃PO₄) |

Preclinical Metabolic Investigations of N Hydroxyvortioxetine

In Vitro Metabolic Profiling and Identification

In vitro metabolic profiling is fundamental to understanding the biotransformation of N-Hydroxyvortioxetine. frontagelab.com These studies utilize various biological systems, primarily derived from the liver, to identify metabolic pathways and the enzymes involved. frontagelab.commdpi.com The primary goals are to characterize how the compound is processed across different species, determine its metabolic stability, and pinpoint the specific chemical sites on the molecule that are most susceptible to enzymatic modification. researchgate.net

To support the selection of appropriate animal models for non-clinical safety testing, it is crucial to investigate the metabolism of this compound across various species and compare it to human metabolism. frontagelab.com These cross-species comparisons are typically conducted using liver microsomes and hepatocytes from humans and common preclinical species such as rats, mice, dogs, and non-human primates. frontagelab.comsemanticscholar.org The objective is to determine if the metabolic pathways are qualitatively and quantitatively similar. Significant differences could impact the translation of safety and efficacy data from animals to humans. altex.org Metabolic profiling in these systems helps to identify unique or disproportionate metabolites in any given species. nih.gov

Table 1: Illustrative Cross-Species Comparison of this compound Metabolism

| Species | Primary Metabolic Pathway(s) Identified | Relative Rate of Metabolism | Key Metabolites Formed |

|---|---|---|---|

| Human | Glucuronidation, Further Oxidation | Moderate | This compound-glucuronide, Oxidative derivatives |

| Rat | Glucuronidation, Sulfation | High | This compound-glucuronide, this compound-sulfate |

| Dog | Oxidation | Moderate to High | Oxidative derivatives |

| Cynomolgus Monkey | Glucuronidation | Moderate | This compound-glucuronide |

Substrate depletion assays are a common method for evaluating the rate of metabolic turnover of a compound. nih.gov By monitoring the disappearance of the parent compound (in this case, this compound) over time, researchers can calculate its intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for that substance. nih.govsolvobiotech.com These studies are vital for predicting in vivo hepatic clearance. nih.gov

Liver microsomes are subcellular fractions prepared from liver tissue that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. thermofisher.combioivt.com Incubating this compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) allows for the measurement of its metabolic stability. solvobiotech.comthermofisher.com The rate of disappearance is used to determine the half-life (t½) and intrinsic clearance. d-nb.info This system is particularly useful for assessing Phase I (oxidative) and some Phase II (conjugative) metabolic pathways. thermofisher.com

Hepatocytes, or intact liver cells, provide a more comprehensive in vitro model as they contain the full spectrum of Phase I and Phase II metabolic enzymes and cofactors at physiological levels. semanticscholar.orgaltex.org Cryopreserved or fresh hepatocytes are used to study the metabolism of this compound in a system that more closely mimics the cellular environment of the liver. mdpi.comaltex.org Because hepatocytes have intact cell membranes, they also account for the influence of drug transporters on the compound's access to metabolic enzymes. dls.com Substrate depletion studies in hepatocytes are considered a gold standard for predicting in vivo hepatic clearance, especially for compounds that undergo multiple metabolic pathways or are slowly metabolized. nih.govlnhlifesciences.org

Table 2: Example Data from Substrate Depletion Studies for this compound

| In Vitro System | Parameter Measured | Illustrative Value | Predicted In Vivo Clearance |

|---|---|---|---|

| Human Liver Microsomes | Half-life (t½) | 45 min | Low to Intermediate |

| Intrinsic Clearance (CLint) | 15 µL/min/mg protein | ||

| Human Hepatocytes | Half-life (t½) | 90 min | Low |

| Intrinsic Clearance (CLint) | 8 µL/min/million cells |

Metabolic "soft spots" are chemically labile sites on a molecule that are most susceptible to metabolism by enzymes like CYPs. researchgate.net Identifying these positions is a key goal of metabolite identification studies, often conducted using high-resolution mass spectrometry (LC-MS/MS). researchgate.netthermofisher.com For this compound, this would involve incubating the compound in liver microsomes or hepatocytes and analyzing the resulting mixture to identify the structures of its metabolites. nih.gov Understanding these soft spots can provide insight into the subsequent metabolites that may be formed in vivo. For instance, the hydroxyl group itself or other positions on the aromatic rings could be sites for further oxidation or conjugation. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound-glucuronide |

| This compound-sulfate |

Substrate Depletion Studies Using Hepatic Systems

In Vivo Metabolic Studies in Non-Human Animal Models

In vivo studies using non-human animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. criver.comnih.gov These studies typically involve administering the compound to species used in toxicology testing, such as rats and dogs, to understand its pharmacokinetic profile. nih.govnih.gov

Analysis of Biological Matrices for Metabolite Profiling

Metabolite profiling in biological samples like plasma, urine, bile, and feces is a critical step in preclinical drug development. evotec.comadmescope.com This analysis helps to identify the chemical structures of metabolites and their relative abundance, providing insight into the biotransformation pathways of a drug. evotec.comnih.gov

Excretion Route Analysis (Bile, Urine, Feces)

Determining the routes of excretion is fundamental to understanding a compound's elimination from the body. Studies involving the parent compound, vortioxetine (B1682262), have shown that its metabolites are eliminated through both renal and fecal pathways. Following a single oral dose of radiolabeled vortioxetine in humans, approximately 59% of the dose was recovered in urine and 26% in feces, primarily as metabolites. csic.esamazonaws.com In rats administered vortioxetine, various metabolites were identified in both urine and feces. nih.gov Specific excretion data for this compound following its direct administration is not available.

Plasma Metabolite Profiling

Analysis of plasma provides a snapshot of the parent drug and its circulating metabolites. plos.org For vortioxetine, studies in rats have identified multiple metabolites in plasma. nih.gov this compound (Lu AA39835) has been identified as a minor metabolite in plasma, with a metabolic ratio of ≤4% compared to the parent compound. d-nb.infospringermedizin.de

Table 1: Identified Metabolites of Vortioxetine in Rat Biological Matrices nih.gov

| Biological Matrix | Number of Identified Metabolites |

| Plasma | 17 |

| Urine | 9 |

| Feces | 12 |

This table summarizes the number of metabolites found in different biological samples from rats after the administration of vortioxetine, as detailed in a study by an unspecified source. nih.gov The study highlights the extensive metabolism of the parent compound.

Elucidation of Metabolic and Clearance Pathways

The metabolism of vortioxetine is extensive and occurs primarily through oxidation via cytochrome P450 (CYP) enzymes, followed by glucuronic acid conjugation. d-nb.infoamazonaws.compharmgkb.org The primary enzyme responsible for the metabolism of vortioxetine is CYP2D6, although other isoforms such as CYP3A4/5, CYP2C9, and CYP2C19 are also involved. d-nb.infopharmgkb.org The major metabolic pathways for vortioxetine in rats include methylation, hydroxylation, oxidation, and glucuronidation. nih.gov The formation of this compound occurs via hydroxylation. springermedizin.denih.gov The primary and pharmacologically inactive metabolite of vortioxetine is a carboxylic acid derivative (Lu AA34443), formed through a two-step oxidation process. pharmgkb.orgresearchgate.net

Radiolabeled ADME Studies for Mass Balance Determination

Radiolabeled ADME studies are the gold standard for determining the mass balance of a drug, ensuring that all administered radioactivity is accounted for in excreta and the body. criver.comnih.govqps.combioivt.com These studies provide definitive data on the routes and rates of excretion for the parent drug and all its metabolites. nih.govbioivt.com A mass balance study for vortioxetine showed that the majority of the administered dose is recovered in urine and feces as metabolites. amazonaws.comeuropa.eu This confirms that metabolism is the main route of elimination for vortioxetine.

Cross-Species Comparison of In Vivo Metabolism

Comparing the metabolic profiles of a drug across different species, including humans, is a regulatory requirement to ensure that the animal species used in toxicology studies are exposed to all significant human metabolites. evotec.comwuxiapptec.com There can be considerable interspecies differences in drug metabolism due to variations in the expression and activity of metabolic enzymes like CYPs. nih.govresearchgate.netdovepress.com For vortioxetine, the metabolic profile in rats has been characterized, and while it shows extensive metabolism similar to humans, direct comparisons of the complete metabolite profile, including this compound, across multiple preclinical species are not detailed in the available literature. nih.govnih.gov Studies with other compounds have shown that rats, dogs, and monkeys can have different metabolic pathways. nih.govnih.govomicsonline.org

Theoretical and Computational Approaches to Metabolic Pathways

Theoretical and computational methods are indispensable tools in modern drug metabolism research, allowing for the prediction and analysis of metabolic pathways, even for novel or minor metabolites.

The metabolic network of a drug illustrates the complex web of biochemical reactions it undergoes within an organism. Reconstructing and modeling this network for a metabolite like this compound would begin with the known metabolic fate of its parent compound, vortioxetine.

Vortioxetine is extensively metabolized, primarily through oxidation and subsequent glucuronic acid conjugation. pharmgkb.org The primary oxidative pathway is mediated by the cytochrome P450 enzyme CYP2D6, with contributions from other CYPs such as CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6. pharmgkb.orgdrugbank.comwikipedia.org The initial oxidation of vortioxetine leads to the formation of a benzylic alcohol, which is then further oxidized by alcohol and aldehyde dehydrogenases to the main, pharmacologically inactive, carboxylic acid metabolite, Lu AA34443. pharmgkb.org

A key minor, but pharmacologically active, metabolite identified is a hydroxylated form of vortioxetine, Lu AA39835. wikipedia.orgnih.gov While not explicitly named "this compound" in all sources, this hydroxylated metabolite is a critical node in the metabolic network.

A computational model of vortioxetine metabolism would be constructed using these known enzymatic reactions. The model would represent vortioxetine, this compound (as Lu AA39835 or a related isomer), and other metabolites as nodes, with the enzymatic reactions as the connecting edges. The parameters for these reactions would be derived from in vitro studies using human and preclinical species' liver microsomes. researchgate.net

Table 1: Key Enzymes and Metabolites in the Modeled Vortioxetine Metabolic Network

| Parent Compound | Primary Metabolizing Enzyme | Key Metabolites |

| Vortioxetine | CYP2D6 | This compound (e.g., Lu AA39835), Vortioxetine Benzoic Acid (Lu AA34443) |

This reconstructed network would allow for the simulation of metabolic fluxes and the prediction of metabolite concentrations under various conditions, providing a quantitative understanding of this compound formation and elimination.

Topological pathway analysis examines the position and connectivity of metabolites within the broader metabolic network to understand the impact of a new chemical entity. Introducing vortioxetine and its metabolites, including this compound, into the human metabolic network would cause perturbations that can be analyzed to identify the most affected pathways.

In preclinical studies, the use of animal models is standard. However, species differences in drug metabolism are a common challenge. For instance, the specific isoforms and activities of CYP enzymes can vary between humans and preclinical species like rats and dogs. These differences can alter the connectivity of the metabolic network. For example, if a particular preclinical species has a higher or lower activity of an enzyme involved in the further metabolism of this compound compared to humans, the network topology and the resulting metabolite profiles would differ. Computational models must account for these non-human enzymatic reactions to accurately predict human metabolic outcomes from preclinical data.

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions other than its primary one. While CYP2D6 is the main enzyme metabolizing vortioxetine, other CYPs are also involved, demonstrating a degree of promiscuity. pharmgkb.orgdrugbank.com This promiscuity can lead to the formation of alternative or minor metabolites. It is conceivable that under certain conditions, such as the inhibition of CYP2D6 by co-administered drugs, these secondary pathways could become more significant in the metabolism of vortioxetine and the formation of this compound. wikipedia.org Understanding enzyme promiscuity is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism.

Pathway roadmap analysis provides a visual representation of the metabolic pathways affected by a drug. For vortioxetine and its metabolite this compound, this analysis would map the connections between the drug's metabolic pathway and endogenous metabolic pathways. For example, the process of glucuronidation, which is involved in the elimination of vortioxetine's metabolites, links the drug's metabolism to the pentose (B10789219) and glucuronate interconversions pathway. wikipedia.org By analyzing the perturbations in these linked pathways, researchers can gain insights into the broader physiological effects of the drug and its metabolites.

Topological Pathway Analysis of Metabolomics Data

Biomarker Discovery in Preclinical Metabolism

A biomarker is a measurable indicator of a biological state or condition. In preclinical metabolism studies, metabolites of a drug can serve as biomarkers for various purposes, such as assessing drug exposure, metabolic phenotype, or even target engagement.

This compound, being a pharmacologically active metabolite, and its downstream products could be investigated as potential biomarkers. nih.gov For instance, the ratio of this compound to the parent compound, vortioxetine, in plasma could serve as a biomarker of CYP2D6 activity. wikipedia.org Individuals who are poor metabolizers for CYP2D6 have been shown to have approximately twice the plasma concentration of vortioxetine as extensive metabolizers. drugbank.comwikipedia.org Monitoring the levels of this compound could therefore help in identifying patients who might be at a higher risk of altered drug exposure.

Furthermore, should this compound be found to interact with specific cellular pathways, changes in the levels of endogenous metabolites within those pathways could serve as pharmacodynamic biomarkers, indicating the biological effect of the metabolite.

Table 2: Potential Biomarker Applications of this compound in Preclinical Metabolism

| Potential Biomarker | Biological Matrix | Potential Application |

| This compound | Plasma, Urine | Assessment of metabolic pathway activity (e.g., CYP2D6 function) |

| Ratio of this compound to Vortioxetine | Plasma | Phenotyping of patient metabolic capacity |

| Downstream metabolites of this compound | Plasma, Urine | Indicators of secondary metabolic pathway engagement |

Pharmacological Research of N Hydroxyvortioxetine Non Human Focused

Investigation of Molecular Mechanisms of Action

The molecular mechanism of N-Hydroxyvortioxetine is intrinsically linked to its role as a metabolite of vortioxetine (B1682262). The parent drug, vortioxetine, is known to modulate multiple neurotransmitter systems, including serotonin (B10506), norepinephrine, and dopamine. nih.gov However, specific studies detailing the independent molecular actions of this compound are not extensively covered in the available scientific literature.

Detailed receptor binding and modulation data specifically for this compound on non-human receptors are not widely available in published research. The parent compound, vortioxetine, exhibits a complex binding profile, acting as an antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors, a partial agonist at the 5-HT1B receptor, an agonist at the 5-HT1A receptor, and an inhibitor of the serotonin transporter (SERT). nih.gov The extent to which this compound shares or diverges from this profile has not been clearly delineated in preclinical studies.

Quantitative data detailing the binding affinities (e.g., Ki values) of this compound for various serotonin receptor subtypes in non-human models are not specified in the available research. For the parent compound, vortioxetine, affinities for human serotonin receptors have been established, but comparable, specific data for its N-hydroxy metabolite is lacking. fda.gov

The potency of this compound as an inhibitor of the serotonin transporter (SERT) in non-human systems has not been specifically reported in the available literature. Vortioxetine is a potent inhibitor of serotonin reuptake. fda.govclinpgx.org However, it is often the case that metabolites of antidepressants have different affinities for monoamine transporters compared to the parent compound. clinpgx.org Without specific studies on this compound, its potency at the SERT remains uncharacterized.

There is a lack of specific information in the scientific literature regarding the functional activity of this compound in non-human in vitro cellular systems. Such assays are crucial for determining whether a compound acts as an agonist, antagonist, or has another modulatory role at a given receptor. nih.govnih.govnews-medical.net While the parent compound, vortioxetine, has been characterized in various in vitro models, similar dedicated studies for this compound are not readily found. firstwordpharma.com

Preclinical Pharmacokinetic Studies of N Hydroxyvortioxetine Non Human

In Vivo Pharmacokinetic Characterization in Animal Models

Comprehensive in vivo pharmacokinetic studies detailing the profile of N-HydroxyVortioxetine in animal models are not readily found in the existing body of scientific literature. Studies on vortioxetine (B1682262) in rats have identified numerous metabolites in plasma, urine, and feces, indicating that hydroxylation is a key metabolic pathway. nih.gov However, specific data isolating the pharmacokinetic parameters of this compound are not provided in these studies.

Specific data on the systemic availability and exposure levels of this compound in animal models have not been published. For the parent drug, vortioxetine, preclinical studies in rats have characterized its pharmacokinetic profile following oral administration. nih.gov It is understood that vortioxetine undergoes extensive metabolism, which would consequently influence the exposure levels of its metabolites. nih.gov

The half-life of this compound in non-human species has not been specifically reported in available literature. The elimination half-life of the parent compound, vortioxetine, has been established in preclinical and clinical studies, but this does not directly translate to its metabolites. nih.gov

There is no specific information available regarding the biodistribution and tissue accumulation of this compound in animal models. For vortioxetine, it is known to have extensive extravascular distribution. nih.gov It is plausible that its metabolites may also distribute to various tissues, but dedicated studies on this compound are required to confirm this.

Information regarding the assessment of anti-drug antibody (ADA) formation specifically against this compound and its impact on pharmacokinetics in non-human species is not available. Immunogenicity studies are a critical component of preclinical development for biotherapeutics, but are less commonly a primary focus for small molecule metabolites unless specific safety concerns arise.

Quantitative Extrapolation from Non-Clinical Data

Due to the absence of specific non-clinical pharmacokinetic data for this compound, a quantitative extrapolation to predict its behavior in other species, including humans, cannot be performed.

In Vitro-In Vivo Extrapolation (IVIVE) is a methodological approach used to predict in vivo pharmacokinetic parameters from in vitro data. This process is crucial for translating preclinical findings to clinical expectations. However, without in vitro or in vivo data for this compound from animal systems, the application of IVIVE is not feasible.

In Vitro-In Vivo Extrapolation (IVIVE) from Animal Systems

Consideration of Inter-System Extrapolation Factors

Due to the absence of in vitro kinetic data for this compound, no inter-system extrapolation factors (ISEFs) have been established. ISEFs are crucial for translating metabolic data from recombinant enzyme systems to more complex biological systems like human liver microsomes, and ultimately for predicting in vivo clearance. Without the foundational in vitro data, the calculation and application of ISEFs for this compound have not been reported.

Allometric Scaling for Non-Human Pharmacokinetic Parameters

Allometric scaling is a method used to predict pharmacokinetic parameters across different species based on body weight. This technique is valuable in preclinical drug development for estimating human pharmacokinetics from animal data. However, no studies have been published that apply allometric scaling to the pharmacokinetic parameters of this compound in non-human species. The available literature on vortioxetine's pharmacokinetics does not extend to providing the necessary data for its individual metabolites to perform such scaling.

Advanced Analytical Methodologies in N Hydroxyvortioxetine Research

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for isolating N-HydroxyVortioxetine from its parent compound, Vortioxetine (B1682262), and other related metabolites. The choice of technique depends on the physicochemical properties of the analytes and the matrix in which they are present.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Vortioxetine and its metabolites, including this compound. nih.govnih.gov This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization. nih.govsci-hub.se

The versatility of HPLC allows for the development of methods tailored to specific analytical needs. For instance, different stationary phases, such as alkyl-bonded, phenyl, or polar-embedded phases, can be employed to optimize the separation of Vortioxetine and its metabolites based on their polarity and structural characteristics. nih.gov Isocratic elution (constant mobile phase composition) or gradient elution (variable mobile phase composition) can be used to achieve the desired resolution and analysis time. nih.govconsensus.app The development of Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. nih.govsci-hub.se

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18, Phenyl) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., Formic Acid) | Elutes compounds from the column; additives improve peak shape and ionization. |

| Elution Mode | Gradient or Isocratic | Optimizes separation efficiency and analysis time. |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | Quantifies and identifies the separated compounds. |

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a powerful separation technique primarily used for analyzing volatile and thermally stable compounds. The separation is achieved by partitioning analytes between a gaseous mobile phase and a stationary phase located within a long, thin capillary column. While GC is a gold-standard for analyzing many drug metabolites, its direct application to this compound is not commonly reported in the literature. This is likely because this compound, being a polar and relatively high molecular weight compound, has low volatility.

For GC analysis of such compounds, a chemical derivatization step is often required to convert the polar functional groups (like the hydroxyl group in this compound) into less polar, more volatile derivatives. This process can be complex and time-consuming. GC has been successfully used for the analysis of other antidepressants, such as tricyclics and fluoxetine (B1211875), often following derivatization or specialized extraction techniques. nih.govmdpi.comdergipark.org.tr When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and structural information for identifying volatile metabolites in biological samples. nih.gov

Capillary Electrophoresis (CE) for Small Hydrophilic Compounds

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules based on their different migration rates in an electric field applied across a narrow-bore capillary filled with an electrolyte solution. nih.gov It is particularly well-suited for the analysis of small, hydrophilic, and charged compounds. nih.gov Given that this compound is a basic compound that would be positively charged at an acidic pH, CE represents a potentially valuable analytical tool. semanticscholar.org

The technique offers advantages such as high separation efficiency, short analysis times, and minimal consumption of samples and reagents. brieflands.com Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. The separation can be optimized by modifying various parameters, including the pH of the background electrolyte, applied voltage, and the use of additives like cyclodextrins for chiral separations. semanticscholar.orgmdpi.com Despite its potential, specific applications of CE for the routine analysis of this compound are not extensively documented in scientific literature, with HPLC and LC-MS remaining the predominant methods.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool in modern bioanalysis for its unparalleled sensitivity and specificity in identifying and quantifying chemical compounds. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), is the most widely used technique for the quantitative determination of Vortioxetine and its metabolites, including this compound, in biological fluids. nih.govnih.gov This hybrid technique combines the superior separation capabilities of LC with the sensitive and selective detection power of MS. consensus.app

In a typical LC-MS/MS workflow, the analyte is first separated from other matrix components by HPLC or UPLC and then introduced into the mass spectrometer's ion source. sci-hub.se Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analyte. The tandem mass spectrometer then allows for the selection of a specific precursor ion (e.g., the molecular ion of this compound), its fragmentation, and the detection of specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, enabling quantification at very low concentrations. sci-hub.se

High-Resolution Mass Spectrometry (HR-MS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HR-MS) instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for identifying novel or unexpected metabolites. nih.gov

In the context of this compound research, LC coupled with HR-MS (LC-HR-MS) is used for metabolite profiling studies. nih.gov For example, LC-QTOF-MS has been applied to identify various metabolites of Vortioxetine in biological samples collected from patients. nih.gov By comparing the accurate mass and fragmentation patterns of potential metabolites with the parent drug, researchers can elucidate the biotransformation pathways of Vortioxetine, including the formation of this compound and its subsequent conjugation reactions. nih.gov This non-targeted approach is crucial for obtaining a comprehensive understanding of the drug's metabolic fate.

| Technique | Primary Application | Key Advantage | Instrumentation Example |

|---|---|---|---|

| LC-MS/MS | Quantification of this compound in biological matrices (plasma, urine). nih.gov | High sensitivity and specificity through Multiple Reaction Monitoring (MRM). sci-hub.se | Triple Quadrupole (QqQ) |

| LC-HR-MS | Identification and structural elucidation of metabolites; metabolite profiling. nih.gov | Accurate mass measurement for determining elemental composition. nih.gov | Quadrupole Time-of-Flight (QTOF) |

Electrospray Ionization (ESI) in Mass Spectrometry

Electrospray ionization (ESI) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone for the quantitative analysis of Vortioxetine and its metabolites from biological samples. This soft ionization technique is highly suitable for the analysis of polar and thermally labile molecules like this compound.

In a typical ESI-MS/MS workflow, a liquid chromatograph separates the analyte from the sample matrix before it enters the ESI source. Here, the analyte solution is nebulized and subjected to a strong electric field, leading to the formation of highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules, such as [M+H]+, into the gas phase for mass analysis.

For the quantification of Vortioxetine and its major human metabolite, which is closely related to this compound, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity. Research has established validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the simultaneous determination of Vortioxetine and its primary carboxylic acid metabolite (Lu AA34443), the downstream product of this compound.

The following table summarizes typical mass spectrometric parameters used for the analysis of Vortioxetine and its major metabolite, providing a reference for the analytical conditions pertinent to this compound research.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Vortioxetine | 298.98 | 149.93 | 10 | 25 |

| Lu AA34443 | 328.90 | 285.92 | 10 | 20 |

This data is representative of analytical methods developed for Vortioxetine and its major metabolites.

These methods demonstrate excellent linearity over a range of concentrations, typically from 0.5 to 50 ng/mL for Vortioxetine and 5 to 1000 ng/mL for its major metabolite, showcasing the robustness of ESI-MS/MS for pharmacokinetic studies.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a powerful technique for the analysis of a wide array of molecules, including pharmaceuticals and their metabolites, directly from tissue sections. This imaging capability allows for the visualization of the spatial distribution of compounds within a biological sample.

In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. The resulting ions are then analyzed by a mass spectrometer, often a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.

While specific studies on the application of MALDI-MS to this compound are not prevalent in the literature, the technique has been successfully employed to visualize the distribution of other antidepressants and their metabolites in various tissues. For instance, MALDI imaging mass spectrometry has been used to map the distribution of duloxetine (B1670986) and its major metabolites in mouse brain, liver, kidney, and spleen tissues. nih.govtheclinivex.com This research demonstrates the potential of MALDI-MS to provide valuable insights into the tissue-specific accumulation and metabolism of drugs like Vortioxetine and its derivatives, including this compound. Such studies can help in understanding the efficacy and potential toxicity of the parent drug and its metabolites. theclinivex.com

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a high-resolution surface imaging technique that provides detailed elemental and molecular information from the outermost layers of a sample. This method is particularly useful for visualizing the distribution of lipids, metabolites, and drug molecules in biological tissues and even single cells with high spatial resolution. texas.gov

The TOF-SIMS process involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the sample. These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratios are determined by measuring their flight times to a detector. texas.gov

Although direct application of TOF-SIMS for imaging this compound has not been extensively documented, the technique's capabilities make it a promising tool for future research. TOF-SIMS has been utilized for the chemical mapping of various metabolites and lipids in tissues, offering subcellular resolution. biosynth.com This could be applied to track the spatial distribution of this compound within specific brain regions or other tissues, providing insights into its localized effects and metabolism. The label-free nature of TOF-SIMS imaging is a significant advantage for studying the distribution of unlabeled drug metabolites in a biological context. texas.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about molecules in a sample. In the context of metabolic profiling, NMR is used to obtain a snapshot of the metabolome, the complete set of small-molecule metabolites, within a biological system. This allows researchers to study the physiological effects of drugs by observing changes in metabolite concentrations.

NMR-based metabolomics studies can reveal alterations in key metabolic pathways, offering insights into a drug's mechanism of action and its impact on cellular function. The technique is highly reproducible and requires minimal sample preparation, making it well-suited for the analysis of biofluids and tissue extracts.

1H-NMR for Metabolite Changes

Proton Nuclear Magnetic Resonance (¹H-NMR) is the most widely used NMR technique for metabolic profiling due to the high sensitivity and natural abundance of the proton nucleus. ¹H-NMR spectra provide a unique fingerprint of the metabolites present in a sample, with each metabolite having a characteristic set of peaks.

While specific ¹H-NMR-based metabolic profiling studies focusing on this compound are limited, research on other antidepressants, such as fluoxetine, demonstrates the utility of this approach. A study on the effects of fluoxetine on astrocytes using ¹H-NMR-based metabolomics revealed significant alterations in lipid and amino acid metabolism. This indicates that antidepressants can induce measurable changes in the metabolic profiles of brain cells.

Similar methodologies could be applied to investigate the metabolic consequences of this compound exposure. By comparing the ¹H-NMR spectra of biological samples (e.g., cell cultures, biofluids) with and without exposure to this compound, researchers could identify specific metabolite changes and elucidate the biochemical pathways affected by this compound. The chemical shifts in a ¹H-NMR spectrum are indicative of the chemical environment of the protons, allowing for the identification and quantification of various metabolites.

The following table provides a hypothetical example of metabolite changes that could be observed in a ¹H-NMR based metabolic profiling study of this compound, based on findings from similar antidepressant studies.

| Metabolite | Chemical Shift (ppm) | Change upon Exposure | Associated Pathway |

| Lactate | 1.33 | ↑ | Energy Metabolism |

| Alanine | 1.47 | ↓ | Amino Acid Metabolism |

| Acetate | 1.92 | ↑ | Fatty Acid Metabolism |

| Glutamate | 2.34 | ↓ | Neurotransmitter Metabolism |

| Creatine | 3.03 | ↔ | Energy Metabolism |

| Choline | 3.20 | ↑ | Membrane Metabolism |

This table is illustrative and based on general findings in antidepressant metabolomics research.

Immunochemical Detection Methods

Immunochemical detection methods rely on the highly specific binding interaction between an antibody and its target antigen. These techniques are widely used in biomedical research and clinical diagnostics for the detection and quantification of a vast range of molecules, including drugs and their metabolites. The high specificity of antibodies allows for the detection of the target analyte even in complex biological matrices with minimal sample preparation.

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In the context of pharmacology, ELISAs can be developed for therapeutic drug monitoring (TDM) to ensure that drug concentrations remain within the therapeutic range.

The principle of an ELISA involves immobilizing an antigen or antibody onto a solid surface and then using an enzyme-linked antibody to detect the target molecule. The enzymatic reaction with a substrate produces a measurable signal, typically a color change, which is proportional to the amount of the target analyte in the sample.

Currently, there is a lack of commercially available ELISA kits specifically designed for the detection of Vortioxetine or this compound. The primary method for TDM of Vortioxetine in clinical settings is based on chromatographic techniques such as ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS). While ELISAs for other antidepressants have been developed, the development of a specific and sensitive ELISA for this compound would require the production of monoclonal or polyclonal antibodies that can recognize the metabolite with high affinity and specificity. The development of such an assay could offer a more high-throughput and cost-effective alternative to mass spectrometry-based methods for routine monitoring.

Sample Preparation Techniques for Analytical Studies

Effective sample preparation is a critical initial step in the analytical workflow for this compound, aimed at removing interfering substances from the biological matrix and concentrating the analyte of interest. The choice of technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical method.

Liquid-liquid extraction is a conventional sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. For the analysis of antidepressant drugs and their metabolites, LLE can be an effective method for sample clean-up. nih.gov The selection of an appropriate organic solvent is crucial for achieving high extraction efficiency. One study on the extraction of vortioxetine from biological fluids utilized methylene (B1212753) chloride at a pH of 8-9, achieving recovery rates of 27 ± 1% from blood and 62 ± 2% from urine. nuph.edu.ua While specific protocols for this compound are not extensively detailed in publicly available literature, the principles of LLE for related compounds suggest its potential applicability.

Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex samples. mdpi.com It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. The analyte is then eluted with a suitable solvent. This method offers advantages over LLE, including higher recovery, cleaner extracts, and reduced solvent consumption. mdpi.com

For the analysis of vortioxetine and its metabolites, including this compound (Lu AA34443), SPE has been successfully employed. chemicalpapers.comresearchgate.net Clinical studies have utilized SPE followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of vortioxetine and Lu AA34443. chemicalpapers.com One documented SPE procedure for vortioxetine in human serum and saliva involved the use of a C18 stationary phase. The column was activated with methanol and conditioned with a water-ammonium buffer mixture. After sample loading, the column was washed, and the analyte was eluted with a mixture of methanol and acetic acid. nih.gov This general approach highlights the utility of SPE in isolating vortioxetine and its metabolites from biological matrices.

Development and Validation of Research-Specific Analytical Methods

The development and validation of specific analytical methods are paramount for the reliable quantification of this compound in research settings. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a preferred technique due to its high sensitivity, selectivity, and speed. researchgate.net

Several validated UPLC-MS/MS methods for the simultaneous determination of vortioxetine and this compound (Lu AA34443) in biological fluids have been reported. researchgate.net A common approach involves a simple protein precipitation step for sample preparation, often using acetonitrile. researchgate.net

Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). researchgate.net Detection is performed using a triple quadrupole tandem mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.net

Method validation is performed according to established guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, recovery, and stability.

Table 1: Summary of a Validated UPLC-MS/MS Method for this compound (Lu AA34443) in Rat Plasma researchgate.net

| Parameter | This compound (Lu AA34443) |

| Linearity Range | 5–1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | 4.2% - 8.1% |

| Inter-day Precision (%RSD) | 5.5% - 9.3% |

| Accuracy (%Bias) | -7.6% to 6.4% |

| Recovery | 80.8% - 92.8% |

| Short-term Stability (3h at room temp) | Stable |

| Long-term Stability (21 days at -80°C) | Stable |

| Freeze-thaw Stability (3 cycles) | Stable |

This data demonstrates that the developed UPLC-MS/MS method is linear, sensitive, precise, accurate, and provides good recovery for the quantification of this compound in plasma samples. The stability of the analyte under various storage and handling conditions was also confirmed. researchgate.net

Q & A

Q. How can researchers ensure methodological transparency in this compound publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.